Regioselective C3 Palladation: Quantified Advantage over Unprotected and N-Methyl Indoles
Electrophilic palladation of 4-bromo-1-(phenylsulfonyl)-1H-indole occurs exclusively at the C3 position, enabling orthogonal functionalization while leaving the C4 bromo handle intact for subsequent cross-coupling. This selectivity is a direct consequence of the phenylsulfonyl N-protecting group, which exerts a strong electron-withdrawing effect, polarizing the indole π-system [1]. In stark contrast, 4-bromoindole (unprotected) undergoes indiscriminate N-functionalization and polymerization under basic Pd-catalyzed conditions, reducing synthetic utility and overall yield .
| Evidence Dimension | Site of Electrophilic Palladation |
|---|---|
| Target Compound Data | C3 position (exclusive) |
| Comparator Or Baseline | 4-Bromoindole (unprotected): Uncontrolled N- and C-functionalization |
| Quantified Difference | Not quantified directly; selectivity is qualitative but mechanistically established |
| Conditions | Electrophilic palladation with Pd(II) species in the presence of aromatic halogen substituents. |
Why This Matters
Procurement of this specific compound is essential for multi-step synthetic routes requiring sequential C3 and C4 functionalization; unprotected analogs are unsuitable due to lack of regio-control.
- [1] Joule, J. A. Science of Synthesis Knowledge Updates, (2010) 2, 292. View Source
